Butanedioic acid, (decylthio)-
Description
Contextualization within Succinic Acid Derivatives and Thioether Chemistry
Butanedioic acid, (decylthio)- is structurally a derivative of succinic acid, a fundamental dicarboxylic acid that plays a key role in the citric acid cycle in living organisms. nih.govontosight.ai Succinic acid and its derivatives are versatile building blocks in chemical synthesis, finding applications in the production of polymers, resins, and as precursors for various chemicals. ontosight.aimdpi.com The modification of the succinic acid backbone can lead to compounds with a wide range of properties and potential uses in fields such as materials science and agriculture. ontosight.aiontosight.ai For example, succinic acid can be used to create bio-based unsaturated polyester (B1180765) resins. mdpi.com
The defining feature of Butanedioic acid, (decylthio)- is the presence of a thioether linkage (-S-). nih.gov Thioethers are a class of organosulfur compounds that are analogues of ethers where the oxygen atom is replaced by a sulfur atom. This substitution imparts distinct chemical properties. The thioether group in Butanedioic acid, (decylthio)- connects a ten-carbon alkyl chain (decyl group) to the succinic acid core. nih.gov The synthesis of thioether derivatives of succinic acid can be achieved through several routes, including the addition of mercaptans to maleic acid or its derivatives, or the reaction of mercaptides with chlorosuccinic acid esters. bch.ro The thioether bond itself can be a target for chemical reactions, such as oxidation, which can be used to further modify the molecule's properties. evitachem.comacs.org
Historical Perspective and Emerging Research Interests in Alkylthio-Substituted Dicarboxylic Acids
Research into sulfur-substituted fatty acids and dicarboxylic acids has been ongoing for several decades. Studies in the late 1980s investigated sulfur-substituted fatty acid analogues, including non-beta-oxidizable dicarboxylic acids, to understand their influence on fatty acid metabolism. nih.govnih.gov This earlier research demonstrated that the substitution of a methylene (B1212753) group with a sulfur atom created compounds that could be used as tools to study metabolic pathways. nih.govnih.gov For instance, certain sulfur-substituted dicarboxylic acids were found to be potent inducers of enzymes involved in fatty acid metabolism. nih.gov
More recently, research interests in alkylthio-substituted dicarboxylic acids have expanded into new areas. There is a growing focus on synthesizing novel dicarboxylic acids with specific functionalities for advanced material applications. acs.orgmdpi.com The incorporation of ether or thioether linkages into dicarboxylic acid structures is being explored to create new polymers and electrolytes with enhanced properties, such as improved heat resistance and solubility. acs.org For example, dicarboxylic acids containing ether bonds have been investigated for their potential use in high-performance aluminum electrolytic capacitors. acs.org Furthermore, the synthesis of complex thioether-containing dicarboxylic acids is relevant in the development of functional organic materials, such as oligothiophenes for electronic applications. researchgate.net The catalytic oxidation of thioethers is also an active area of research, with new catalytic systems being developed for these transformations. acs.org While direct research on Butanedioic acid, (decylthio)- is not extensively documented in recent literature, the foundational knowledge and emerging trends in the study of alkylthio-substituted dicarboxylic acids provide a framework for its potential relevance in materials science and synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60745-27-9 |
|---|---|
Molecular Formula |
C14H26O4S |
Molecular Weight |
290.42 g/mol |
IUPAC Name |
2-decylsulfanylbutanedioic acid |
InChI |
InChI=1S/C14H26O4S/c1-2-3-4-5-6-7-8-9-10-19-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
NKXVVHDQBZYSRK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis Methodologies and Strategies for Butanedioic Acid, Decylthio
Direct Synthetic Routes
Direct synthetic routes to butanedioic acid, (decylthio)- predominantly involve the formation of the thioether bond by the addition of 1-decanethiol (B86614) to a butanedioic acid precursor containing a carbon-carbon double bond.
Thioetherification Reactions of Butanedioic Acid Precursors
The most prominent direct synthetic strategy is the conjugate addition, specifically the thia-Michael addition, of 1-decanethiol to an unsaturated C4 dicarboxylic acid, such as maleic acid or fumaric acid. mdpi.com This reaction is highly atom-economical, a key principle of green chemistry. scielo.brscispace.com
The reaction typically proceeds by the nucleophilic attack of the thiolate anion of 1-decanethiol onto the β-carbon of the α,β-unsaturated carbonyl system of the butanedioic acid precursor. The general reaction scheme can be depicted as the addition of 1-decanethiol across the double bond of maleic acid to form 2-(decylthio)succinic acid.
A study on the reaction of various thiols with maleic anhydride (B1165640) demonstrated that the reaction proceeds efficiently, suggesting that the anhydride can serve as a suitable precursor. mdpi.com The subsequent hydrolysis of the resulting anhydride yields the desired dicarboxylic acid. The reaction between maleic anhydride and thiols is reported to follow the Michael addition mechanism and is most effective under mild conditions (25 °C and neutral pH). mdpi.com In aqueous solutions, the hydrolysis of maleic anhydride to maleic acid can lead to acidification, which might reduce the reaction efficiency at lower pH. mdpi.com
Decylthiol Functionalization of Butanedioic Acid Derivatives
This subsection explores the functionalization of pre-existing butanedioic acid derivatives with decylthiol. A key starting material for this approach is maleic anhydride, the acid anhydride of maleic acid. researchgate.net Maleic anhydride readily reacts with thiols. mdpi.com
A rapid and efficient method for the synthesis of succinated thiol compounds involves the use of maleic anhydride. mdpi.com For instance, the reaction can be carried out by adding a solution of maleic anhydride in an organic solvent like diethyl ether to a buffered aqueous solution containing the thiol. mdpi.com The reaction is typically conducted at room temperature. mdpi.com The efficiency of this succination is influenced by the pH and the molar ratio of the reactants. mdpi.com For example, a 20-fold molar excess of maleic anhydride relative to the thiol has been used to achieve high yields. mdpi.com
The reaction of olefinically unsaturated hydrocarbons with maleic anhydride to form the corresponding succinic anhydride is a known industrial process, which can be relevant for creating functionalized succinic anhydrides that could subsequently react with decanethiol.
Multistep Synthetic Approaches
Multistep syntheses offer greater flexibility in controlling the final structure of the target molecule, including the introduction of specific stereochemistry.
Precursor Synthesis and Functional Group Transformations
A multistep approach could involve the synthesis of a suitable butanedioic acid precursor followed by the introduction of the decylthio group. For example, a butanedioic acid derivative with a good leaving group at the C2 position could be synthesized first. Subsequent nucleophilic substitution with 1-decanethiolate would then yield the final product.
While no specific multistep synthesis for butanedioic acid, (decylthio)- is detailed in the reviewed literature, general methods for the synthesis of succinic acid derivatives can be adapted. For instance, α-ethyl-α-methylsuccinic acid has been prepared via hydrolysis of a dicyano intermediate, which in turn was synthesized from 2-butanone (B6335102) and ethyl cyanoacetate. mdpi.com A similar strategy could potentially be envisioned where a suitable starting material is functionalized to introduce a thiol or a group that can be converted to a thiol, followed by alkylation with a decyl halide.
Another general approach involves the synthesis of substituted succinic anhydrides. For example, arylthio-substituted succinic anhydrides have been used in cycloaddition reactions. acs.org A similar synthetic sequence could potentially be adapted for the preparation of decylthio-substituted succinic anhydride.
Stereoselective Synthesis of Chiral Butanedioic Acid, (decylthio)- Analogues
The synthesis of enantiomerically pure analogues of butanedioic acid, (decylthio)- is a significant challenge. As butanedioic acid, (decylthio)- possesses a stereocenter at the carbon atom bearing the thioether, it can exist as two enantiomers. The stereoselective synthesis would require the use of chiral catalysts or chiral auxiliaries.
While the literature lacks specific examples for the stereoselective synthesis of butanedioic acid, (decylthio)-, general methods for the asymmetric synthesis of substituted succinic acids have been reported. These include the Rh-catalyzed asymmetric hydrogenation of substituted itaconic acids and their derivatives, which has yielded chiral 2-substituted succinic acids with high enantiomeric excess. researchgate.net Another approach involves the oxidative homocoupling of chiral 3-(arylacetyl)-2-oxazolidones to produce optically pure 2,3-diarylsuccinic acids. acs.org
The development of a stereoselective synthesis for butanedioic acid, (decylthio)- would likely involve the asymmetric Michael addition of 1-decanethiol to an achiral butenedioic acid derivative using a chiral catalyst, or the use of a chiral butanedioic acid precursor.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of butanedioic acid, (decylthio)- is crucial for developing environmentally benign processes. The thiol-Michael addition, a key reaction in the direct synthesis of this compound, is inherently atom-economical. scielo.brscispace.com
Several green approaches have been developed for Michael additions of thiols. These include the use of KF/alumina as a recyclable catalyst under solvent-free conditions or in a recyclable solvent like glycerin. scielo.brscispace.com Microwave irradiation has also been shown to accelerate these reactions, reducing reaction times and energy consumption. scielo.brscispace.com The use of heterogeneous catalysts like Amberlyst® A21 under solvent-free conditions also represents a green and efficient method for thia-Michael additions, allowing for easy catalyst recovery and reuse. mdpi.com
Advanced Spectroscopic and Structural Characterization of Butanedioic Acid, Decylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For butanedioic acid, (decylthio)-, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule.
High-Resolution ¹H and ¹³C NMR Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the decyl chain and the succinic acid moiety. The chemical shifts are influenced by the electronegativity of the neighboring sulfur and oxygen atoms.
The methine proton (CH) on the carbon bearing the thioether linkage is anticipated to appear as a triplet, shifted downfield due to the deshielding effect of the sulfur atom and the adjacent carboxyl group.
The methylene (B1212753) protons (CH₂) of the succinic acid backbone would likely appear as a multiplet, with the protons being diastereotopic due to the adjacent chiral center.
The methylene protons (SCH₂) of the decyl group adjacent to the sulfur atom are expected to be a triplet.
The methylene protons of the decyl chain will appear as a broad multiplet in the typical aliphatic region.
The terminal methyl protons (CH₃) of the decyl group will be a triplet at the most upfield position.
The carboxylic acid protons (COOH) will present as broad singlets at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.
The carbonyl carbons (C=O) of the two carboxylic acid groups are expected to have the most downfield chemical shifts.
The methine carbon (CH-S) attached to the sulfur will be significantly downfield from the other aliphatic carbons.
The methylene carbon of the succinic acid backbone (CH₂) will be in the aliphatic region.
The carbons of the decyl chain will show characteristic shifts, with the carbon attached to sulfur (SCH₂) being the most deshielded among the chain's carbons.
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Chemical Shifts for Butanedioic acid, (decylthio)-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| COOH | 10.0 - 12.0 | br s |
| CH-S | 3.5 - 3.8 | t |
| CH₂ (succinic acid) | 2.7 - 3.0 | m |
| SCH₂ (decyl) | 2.5 - 2.8 | t |
| (CH₂)₈ | 1.2 - 1.6 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for Butanedioic acid, (decylthio)-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 175 - 180 |
| CH-S | 45 - 50 |
| CH₂ (succinic acid) | 35 - 40 |
| SCH₂ (decyl) | 30 - 35 |
| (CH₂)₈ | 22 - 32 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the predicted assignments and establish the molecular structure, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the CH-S proton and the adjacent CH₂ protons of the succinic acid backbone, as well as between the SCH₂ protons and the adjacent methylene protons in the decyl chain. This confirms the direct connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the CH-S proton signal would show a correlation to the signal of the carbon it is attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be instrumental in determining the preferred conformation and stereochemistry of the molecule. For instance, NOE correlations could be observed between protons of the decyl chain and the succinic acid backbone, providing insights into the spatial arrangement of the molecule.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of butanedioic acid, (decylthio)- in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal information about polymorphism (the existence of different crystal forms) and the local environment of the carbon atoms, which may differ from the solution state. Conformational analysis of succinic acid itself has been a subject of interest, and ssNMR could shed light on how the bulky decylthio substituent influences the crystal packing and conformation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula of butanedioic acid, (decylthio)- is C₁₄H₂₆O₄S. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Table 3: Calculation of the Monoisotopic Mass of Butanedioic acid, (decylthio)- (C₁₄H₂₆O₄S)
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 26 | 1.007825 | 26.20345 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.97966 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | | | 290.155181 |
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable structural information. For butanedioic acid, (decylthio)-, fragmentation is expected to occur at the thioether linkage and within the dicarboxylic acid moiety.
A plausible fragmentation pathway in negative ion mode ESI-MS/MS for the [M-H]⁻ ion (m/z 289.1479) could involve:
Loss of H₂O: A common fragmentation for carboxylic acids.
Loss of CO₂ (decarboxylation): Another characteristic fragmentation of carboxylic acids.
Cleavage of the C-S bond: This is a key fragmentation for thioethers, which could lead to fragments corresponding to the decylthiolate anion or the succinic acid radical anion.
Cleavage of the S-decyl bond: This would result in a fragment representing the mercaptosuccinate anion.
Table 4: Predicted Key Fragment Ions in MS/MS of Butanedioic acid, (decylthio)- ([M-H]⁻)
| m/z (Predicted) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 271.1373 | [M-H-H₂O]⁻ | H₂O |
| 245.1529 | [M-H-CO₂]⁻ | CO₂ |
| 173.1182 | [Decylthiolate]⁻ | C₄H₅O₄ |
The systematic analysis of these fragments would allow for the reconstruction of the molecular structure, confirming the identity of butanedioic acid, (decylthio)-.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a sample. For Butanedioic acid, (decylthio)-, GC-MS analysis is crucial for assessing its purity and identifying any volatile derivatives that may be present.
To make the compound suitable for GC analysis, a derivatization step is often necessary due to the low volatility of the carboxylic acid groups. A common method is esterification, for instance, converting the carboxylic acid groups to their corresponding methyl or ethyl esters.
In a typical GC-MS analysis of a derivatized sample of Butanedioic acid, (decylthio)-, the gas chromatogram would ideally show a single major peak, indicating high purity. The retention time of this peak is characteristic of the specific derivative under the employed chromatographic conditions (e.g., column type, temperature program).
The mass spectrum of the primary peak provides the molecular fingerprint of the compound. The fragmentation pattern is key to confirming the structure. For the diethyl ester derivative of Butanedioic acid, (decylthio)-, characteristic fragments would be expected from the cleavage of the decyl chain, the thioether linkage, and the succinate (B1194679) backbone.
Key Research Findings:
Analysis of related compounds, such as diethyl succinate, shows characteristic fragmentation patterns that can be extrapolated. nist.govnist.govnist.govnist.gov
The mass spectrum of mercaptosuccinic acid, a related compound, displays a notable peak at m/z 104. nih.gov
For derivatized dicarboxylic acids, such as the bis(trimethylsilyl) ester of butanedioic acid, specific fragmentation patterns are well-documented. nist.gov
Table 1: Expected GC-MS Data for Diethyl Ester of Butanedioic acid, (decylthio)-
| Parameter | Expected Value/Observation |
|---|---|
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion Peak (M+) | m/z = 346 (for diethyl ester) |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber.
The FT-IR spectrum of Butanedioic acid, (decylthio)- is expected to show characteristic absorption bands for the carboxylic acid and thioether functional groups.
Detailed Research Findings:
The O-H stretch of the carboxylic acid group is typically a very broad band in the region of 3300-2500 cm⁻¹. researchgate.net
The C=O (carbonyl) stretch of the carboxylic acid appears as a strong, sharp peak around 1700 cm⁻¹. For dicarboxylic acids like succinic acid, this peak is prominent. researchgate.netnist.gov
The C-S (thioether) stretching vibration is generally weak and appears in the fingerprint region, typically between 700 and 600 cm⁻¹.
The C-H stretching vibrations of the decyl alkyl chain are expected in the 2950-2850 cm⁻¹ region. nih.gov
The FT-IR spectrum of decanoic acid shows a characteristic carboxyl peak at 1711 cm⁻¹. researchgate.net
Table 2: Expected FT-IR Absorption Bands for Butanedioic acid, (decylthio)-
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 2950-2850 | C-H stretch | Alkyl Chain |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1400 | O-H bend | Carboxylic Acid |
| ~1250 | C-O stretch | Carboxylic Acid |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds.
For Butanedioic acid, (decylthio)-, the Raman spectrum would provide further structural confirmation. The S-C and C-C bonds of the backbone and the decyl chain are expected to give rise to distinct Raman signals. The C=O stretch is also Raman active. A significant advantage of Raman spectroscopy is its low interference from water, which can be beneficial if the sample is analyzed in an aqueous environment.
Key Research Findings:
Raman spectra of dicarboxylic acid derivatives, such as dimethyl 2,3-dimethylbutanedioate, have been documented and provide a reference for the butanedioic acid backbone. nih.gov
Table 3: Expected Raman Shifts for Butanedioic acid, (decylthio)-
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 2950-2850 | C-H stretch | Alkyl Chain |
| ~1650 | C=O stretch | Carboxylic Acid |
| ~1450 | CH₂ bend | Alkyl Chain |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction is the primary technique for determining the atomic and molecular structure of a crystalline material. By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the crystal lattice parameters and the arrangement of atoms within the crystal.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
An XPS analysis of Butanedioic acid, (decylthio)- would provide the elemental composition of the surface, confirming the presence of Carbon (C), Oxygen (O), and Sulfur (S). High-resolution spectra of the C 1s, O 1s, and S 2p regions would reveal the different chemical environments of these atoms.
Detailed Research Findings:
For dicarboxylic acids like butanedioic acid, the C 1s spectrum can be resolved into components corresponding to the hydrocarbon backbone (C-C, C-H) and the carboxylic acid groups (O=C-O). surrey.ac.uk
The O 1s spectrum would show contributions from the carbonyl (C=O) and hydroxyl (C-O-H) oxygen atoms of the carboxylic acid groups. surrey.ac.uk
The S 2p spectrum is expected to show a characteristic peak for the thioether linkage (C-S-C). The binding energy of this peak helps to confirm the oxidation state of the sulfur atom.
Table 4: Expected XPS Binding Energies for Butanedioic acid, (decylthio)-
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|---|
| C | 1s | C-C, C-H | ~285.0 |
| C | 1s | C-S | ~286.0 |
| C | 1s | O=C-O | ~289.0 |
| O | 1s | C=O | ~532.0 |
| O | 1s | C-O-H | ~533.5 |
This comprehensive spectroscopic and structural characterization provides a detailed molecular portrait of Butanedioic acid, (decylthio)-, confirming its identity, purity, and key structural features.
Computational Chemistry and Theoretical Studies of Butanedioic Acid, Decylthio
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, based on the principles of quantum mechanics. For "Butanedioic acid, (decylthio)-", these methods can elucidate its electronic configuration, predict its three-dimensional shape, and forecast its spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govpurdue.edumdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of "Butanedioic acid, (decylthio)-". nih.gov
DFT calculations begin by optimizing the molecular geometry to find the lowest energy conformation. For "Butanedioic acid, (decylthio)-", this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The choice of functional (e.g., B3LYP, ωB97X-D3) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. iaea.orgnih.gov For instance, dispersion-corrected functionals like ωB97X-D3(BJ) are important for accurately modeling long-range van der Waals interactions, which would be significant in the long decyl chain. nih.gov
Once the geometry is optimized, DFT can be used to calculate various electronic properties. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. For "Butanedioic acid, (decylthio)-", the MEP would likely show negative potential around the carboxylic acid oxygens and a region of differing potential around the sulfur atom, influencing its intermolecular interactions.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for Butanedioic Acid, (decylthio)- This table presents hypothetical data representative of what would be obtained from a DFT geometry optimization.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Carboxyl) | ~1.21 Å |
| Bond Length | C-O (Carboxyl) | ~1.35 Å |
| Bond Length | C-S (Thioether) | ~1.82 Å |
| Bond Length | S-C (Decyl) | ~1.81 Å |
| Bond Angle | O=C-O (Carboxyl) | ~124° |
| Bond Angle | C-S-C (Thioether) | ~100° |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain molecular properties.
For "Butanedioic acid, (decylthio)-", these high-accuracy methods could be employed to refine the energies of different conformers or to calculate properties where electron correlation is particularly important. For example, while DFT is excellent for geometries, Coupled Cluster methods, such as CCSD(T), are often considered the "gold standard" for calculating accurate single-point energies. nih.gov This would be useful for precisely determining the relative stability of different rotational isomers (rotamers) arising from the flexible decylthio chain. Ab initio calculations are also used to estimate anharmonic effects in vibrational spectra, providing a more accurate prediction of band positions compared to the standard harmonic approximation used in DFT. researchgate.net
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation and validation. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov For "Butanedioic acid, (decylthio)-", calculations could predict the chemical shifts for all carbon and hydrogen atoms. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.10 ppm for ¹H shifts being achievable with modern methods. nih.gov Such calculations can help assign specific peaks in an experimental spectrum and can be particularly useful for distinguishing between different isomers or conformers. Studies have shown that specific models can achieve very high correlation coefficients (e.g., >0.99) for predicting ¹³C NMR chemical shifts in aliphatic thioethers. researchgate.net
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By performing a frequency calculation on the optimized geometry of "Butanedioic acid, (decylthio)-", one can obtain the harmonic vibrational frequencies and their corresponding intensities. iaea.orgnih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C=O stretching in the carboxylic acid groups, C-H stretching in the alkyl chain, and C-S stretching of the thioether linkage. The C=O stretching frequency is particularly sensitive to the chemical environment and can be correlated with the protonation state of the carboxylic acid. nih.govacs.org While there is a systematic overestimation of frequencies in harmonic calculations, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. nih.gov The potential energy distribution (PED) analysis can then be used to provide a detailed assignment of each vibrational mode. iaea.orgnih.gov
Table 2: Illustrative Predicted Vibrational Frequencies and NMR Shifts for Butanedioic Acid, (decylthio)- This table presents hypothetical data representative of what would be obtained from quantum chemical calculations.
| Spectroscopic Parameter | Functional Group / Atom | Predicted Value |
|---|---|---|
| Vibrational Frequency | C=O Stretch (Carboxylic Acid) | ~1750 cm⁻¹ |
| O-H Stretch (Carboxylic Acid) | ~3300 cm⁻¹ (broad) | |
| C-S Stretch (Thioether) | ~700 cm⁻¹ | |
| ¹³C NMR Chemical Shift | C=O (Carboxylic Acid) | ~175-180 ppm |
| CH-S (Succinic Acid Moiety) | ~45-50 ppm | |
| S-CH₂ (Decyl Chain) | ~30-35 ppm | |
| ¹H NMR Chemical Shift | O-H (Carboxylic Acid) | ~10-12 ppm |
| CH-S (Succinic Acid Moiety) | ~3.5-4.0 ppm |
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions.
The long, flexible decylthio chain of "Butanedioic acid, (decylthio)-" can adopt a vast number of conformations. MD simulations are an ideal tool to explore this conformational landscape. By simulating the molecule over a period of nanoseconds to microseconds, one can observe the rotations around single bonds and identify the most populated conformational states.
The analysis of the simulation trajectory can provide information on the flexibility of different parts of the molecule. For the decylthio moiety, this would involve monitoring the dihedral angles along the carbon-carbon and carbon-sulfur bonds of the chain. This analysis can reveal whether the chain exists as a random coil or if it prefers more extended or folded conformations. Conformational studies on similar acyclic thioethers have shown that polar factors and non-bonded interactions determine the preferred rotational arrangements around the C-S bond. researchgate.net The simulation can quantify the relative populations of different conformers and the energy barriers for transitioning between them.
The behavior of "Butanedioic acid, (decylthio)-" is highly dependent on its environment. MD simulations explicitly model the surrounding solvent molecules (e.g., water, chloroform, DMSO), allowing for a detailed investigation of solute-solvent interactions.
In a polar solvent like water, the hydrophilic dicarboxylic acid head would be expected to form strong hydrogen bonds with water molecules, while the hydrophobic decyl tail would likely induce ordering of the surrounding water, a phenomenon known as the hydrophobic effect. MD simulations can characterize the structure of the solvation shell around different parts of the molecule, for instance, by calculating radial distribution functions (RDFs) between solute atoms and solvent molecules. mdpi.com The solvent can also influence the conformational preferences of the decylthio chain; in water, the chain might adopt a more compact conformation to minimize its exposure to the polar environment. In contrast, in a nonpolar solvent, the chain would be more flexible and extended. The choice of solvent can impact reaction rates and equilibria involving thio-substituted compounds. acs.orgmdpi.com MD simulations provide a molecular-level explanation for these macroscopic observations by detailing how the solvent interacts with and stabilizes different molecular states. nih.gov
Structure-Reactivity Relationships and Reaction Mechanism Studies (Theoretical)
Currently, there are no specific theoretical studies in the scientific literature that detail the structure-reactivity relationships or reaction mechanisms of Butanedioic acid, (decylthio)-. Computational methods, such as Density Functional Theory (DFT), could be employed to investigate these aspects. Such studies would typically involve calculating various molecular descriptors to predict the molecule's reactivity.
For analogous sulfur-containing compounds, theoretical studies often explore the following:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally suggests higher reactivity. For Butanedioic acid, (decylthio)-, calculations would reveal the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. For Butanedioic acid, (decylthio)-, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid groups and a region of varying potential around the sulfur atom, influenced by the long decyl chain.
Bond Dissociation Energies (BDE): Calculating the BDE for various bonds within the molecule can help predict the most likely pathways for fragmentation or reaction initiation. For instance, the C-S and S-H (if applicable in a reaction intermediate) bond strengths would be of particular interest.
Table 1: Hypothetical Molecular Descriptors for Butanedioic Acid, (decylthio)- based on General Principles of Related Molecules
| Molecular Descriptor | Predicted Trend/Value | Implication for Reactivity |
| HOMO-LUMO Gap | Moderate | Suggests reasonable stability but capable of undergoing various reactions. |
| Electron Affinity | Positive | Indicates the molecule can accept an electron to form an anion. |
| Ionization Potential | Moderately High | Suggests a significant amount of energy is required to remove an electron. |
| Dipole Moment | Non-zero | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
Note: The data in this table is hypothetical and serves to illustrate the types of descriptors that would be calculated in a computational study. Actual values would require specific DFT or other quantum chemical calculations.
Theoretical reaction mechanism studies would involve mapping the potential energy surface for proposed reactions, such as esterification of the carboxylic acid groups or oxidation of the sulfide (B99878) group. These studies would identify transition states and calculate activation energies, providing a deeper understanding of the reaction kinetics.
Predictive Modeling for Derivatives and Analogues
Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, for derivatives and analogues of Butanedioic acid, (decylthio)- is also an area that remains to be explored. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property.
The development of a QSAR model for derivatives of Butanedioic acid, (decylthio)- would involve:
Data Set Generation: Synthesizing a series of derivatives with variations in the alkyl chain length attached to the sulfur atom or modifications to the succinic acid backbone.
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each derivative using computational software.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with an observed activity or property.
Model Validation: Rigorously validating the model to ensure its predictive power.
Such models could be used to predict the properties of novel, unsynthesized derivatives, thereby guiding the design of new molecules with desired characteristics. For instance, a QSAR model could predict the inhibitory activity of these compounds against a specific enzyme or their potential as corrosion inhibitors.
Table 2: Potential Descriptors for a QSAR Study of Butanedioic Acid, (decylthio)- Analogues
| Descriptor Class | Example Descriptors | Potential Predicted Property |
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Enzyme inhibition, Reactivity |
| Steric | Molecular volume, Surface area, Molar refractivity | Binding affinity, Membrane permeability |
| Lipophilic | LogP | Bioavailability, Environmental fate |
| Topological | Connectivity indices, Shape indices | Various biological activities |
The lack of existing computational studies on Butanedioic acid, (decylthio)- underscores a gap in the current scientific knowledge. Future theoretical work is necessary to build a comprehensive understanding of this molecule's chemical behavior and to guide the development of its potential applications.
Chemical Reactivity and Derivative Synthesis of Butanedioic Acid, Decylthio
Reactions Involving the Carboxylic Acid Moieties
The two carboxylic acid groups in butanedioic acid, (decylthio)- are the primary sites for reactions such as esterification, amidation, anhydride (B1165640) formation, and salt formation. These reactions are characteristic of dicarboxylic acids like succinic acid wikipedia.org.
The carboxylic acid groups can readily undergo esterification with alcohols in the presence of an acid catalyst to yield the corresponding mono- or di-esters. For instance, reaction with ethanol (B145695) can produce monoethyl (decylthio)succinate and diethyl (decylthio)succinate. This process is analogous to the well-documented esterification of succinic acid to produce diethyl succinate (B1194679) researchgate.netmsu.edunist.govnist.govresearchgate.net. For more sterically hindered alcohols, methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), can be employed for efficient conversion stackexchange.comjcchems.com.
Amidation involves the reaction of the carboxylic acid groups with primary or secondary amines to form amides. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents. The reaction of succinic acid derivatives with amines is a standard method for forming succinamic acids or succinimides researchgate.netresearchgate.net.
| Reaction Type | Reactant | Conditions | Product |
|---|---|---|---|
| Diesterification | Ethanol (excess) | Acid catalyst (e.g., H₂SO₄), heat | Diethyl (decylthio)succinate |
| Monoesterification | Ethanol (1 equiv.) | Controlled conditions | Monoethyl (decylthio)succinate |
| Diamidation | Ammonia (excess) | Coupling agent (e.g., DCC) | (Decylthio)succinamide |
| Monoamidation | Aniline (1 equiv.) | Coupling agent, controlled conditions | 4-Anilino-4-oxo-2-(decylthio)butanoic acid |
As a 1,4-dicarboxylic acid, butanedioic acid, (decylthio)- can undergo intramolecular dehydration to form a cyclic anhydride. This reaction is typically achieved by heating the diacid, often in the presence of a dehydrating agent like acetyl chloride or by thermal means nih.govwikipedia.org. The product, (decylthio)succinic anhydride, is a five-membered ring structure analogous to succinic anhydride wikipedia.orgresearchgate.net. This anhydride is a versatile intermediate, as the ring can be readily opened by various nucleophiles, including alcohols, amines, and thiols, to create mono-substituted derivatives nih.govmdpi.com.
Being a diprotic acid, butanedioic acid, (decylthio)- reacts with bases (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salts wikipedia.org. The extent of deprotonation and the specific salt formed (mono- or di-salt) depends on the stoichiometry of the base used.
The molecule can also function as a chelating agent, coordinating with metal ions. The carboxylate oxygen atoms and the thioether sulfur atom can all act as potential donor sites for metal complexation. Studies on the related compound meso-dimercaptosuccinic acid have shown that both sulfur and oxygen atoms can participate in binding metal ions such as lead, cadmium, and mercury, with the specific coordination mode depending on the metal ion involved nih.gov. Similarly, butanedioic acid, (decylthio)- is expected to form stable complexes with various metal ions.
| Metal Ion | Potential Coordination Sites | Complex Structure |
|---|---|---|
| Cu(II) | Carboxylate (O), Thioether (S) | Chelate complex |
| Zn(II) | Carboxylate (O) | Coordination polymer or discrete complex |
| Hg(II) | Thioether (S), Carboxylate (O) | Strong S-Hg interaction expected |
| Pb(II) | Carboxylate (O), Thioether (S) | Chelate complex |
Reactions Involving the Thioether Linkage
The thioether sulfur atom is susceptible to oxidation and can participate in cleavage reactions under specific conditions.
The thioether linkage can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation is typically accomplished using common oxidizing agents such as hydrogen peroxide, peroxyacids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or periodic acid masterorganicchemistry.comorganic-chemistry.org. The reaction is stepwise; milder conditions and controlled stoichiometry of the oxidant favor the formation of the sulfoxide, (decylsulfinyl)butanedioic acid. The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone, (decylsulfonyl)butanedioic acid. The presence of a neighboring carboxylic acid group can sometimes influence the diastereoselectivity of the oxidation at the sulfur center acs.org.
| Oxidizing Agent | Stoichiometry | Primary Product | Oxidation State of Sulfur |
|---|---|---|---|
| H₂O₂ | ~1 equivalent | (Decylsulfinyl)butanedioic acid (Sulfoxide) | 0 |
| m-CPBA | ~1 equivalent | (Decylsulfinyl)butanedioic acid (Sulfoxide) | 0 |
| H₂O₂ | Excess | (Decylsulfonyl)butanedioic acid (Sulfone) | +2 |
| m-CPBA | Excess | (Decylsulfonyl)butanedioic acid (Sulfone) | +2 |
Cleavage of the carbon-sulfur bonds in a dialkyl thioether is generally challenging and requires specific, often harsh, reaction conditions.
While the generation of thiyl radicals (RS•) is a cornerstone of sulfur chemistry, these reactive intermediates are most commonly formed from thiols (RSH) wikipedia.orgtaylorandfrancis.com. The S-H bond in a thiol is significantly weaker than the C-S bond in a thioether, making homolytic cleavage to form a thiyl radical a more facile process nih.gov. This can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis wikipedia.orgnih.gov.
Generating a radical from the thioether moiety of butanedioic acid, (decylthio)- would necessitate the homolytic cleavage of a C-S bond. This requires significantly more energy than cleaving an S-H bond and does not occur under standard radical-generating conditions. Such cleavage might be achievable under specific conditions, for instance, in reactions with certain transition metal complexes, but it is not a general pathway for this class of compounds nih.gov. The primary utility of thiyl radicals is in reactions like thiol-ene additions, where a thiol is used as the radical precursor wikipedia.org.
| Bond Type | Typical BDE (kJ/mol) | Radical Generation Feasibility |
|---|---|---|
| R-S–H (in Thiols) | ~365 nih.gov | Relatively facile |
| R-S–CH₂-R' (in Thioethers) | ~300-330 | Difficult |
| R-C–H (in Alkanes) | ~410-440 | Difficult |
Reactions at the Alpha-Carbon of the Butanedioic Acid Backbone
The presence of hydrogens on the carbon atom alpha to the carboxyl groups (the C2 position) of the butanedioic acid backbone imparts acidity to this position, making it susceptible to deprotonation and subsequent reactions. The formation of an enolate intermediate is a key step in the functionalization of this alpha-carbon.
The primary reaction at the alpha-carbon involves its alkylation. This is typically achieved by treating a diester derivative of butanedioic acid, (decylthio)- with a strong base to generate a resonance-stabilized enolate. This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the alpha-position. The general scheme for this reaction is analogous to the well-established malonic ester synthesis.
The choice of base and reaction conditions is crucial for the successful formation of the enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, minimizing side reactions. The reaction is typically carried out at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF).
Table 1: Key Parameters in the Alpha-Alkylation of (Decylthio)succinic Acid Esters
| Parameter | Description | Common Examples |
| Substrate | Di-ester of Butanedioic acid, (decylthio)- | Diethyl (decylthio)succinate, Di-tert-butyl (decylthio)succinate |
| Base | Strong, non-nucleophilic base for enolate formation | Lithium diisopropylamide (LDA), Sodium hydride (NaH) |
| Alkylating Agent | Typically a primary or secondary alkyl halide | Iodomethane, Benzyl bromide |
| Solvent | Aprotic solvent to stabilize the enolate | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | Low temperatures to control reactivity | -78 °C to 0 °C |
It is important to note that the presence of the decylthio group may influence the reactivity of the alpha-carbon through both steric and electronic effects. The bulky decylthio group could potentially hinder the approach of the base and the alkylating agent. Electronically, the sulfur atom might have a modest influence on the acidity of the alpha-proton.
Regioselective and Stereoselective Transformations
The structure of Butanedioic acid, (decylthio)- presents opportunities for regioselective and stereoselective control in its reactions, leading to the synthesis of specific isomers of its derivatives.
Regioselectivity:
Regioselectivity in the context of Butanedioic acid, (decylthio)- primarily relates to the differential reactivity of the two carboxylic acid groups. One carboxyl group is adjacent to the carbon bearing the decylthio substituent (C2), while the other is at the C3 position. These two carboxyl groups are chemically non-equivalent, which can be exploited for regioselective transformations.
For instance, the formation of a cyclic anhydride by dehydration of the diacid would be an intramolecular reaction. Subsequent nucleophilic attack on the anhydride can proceed with a degree of regioselectivity, influenced by the electronic and steric effects of the decylthio group.
Furthermore, in reactions involving the alpha-carbon, if there were a substituent at the C3 position as well, the choice of which alpha-proton to remove would be a question of regioselectivity. However, in the parent compound, only the C2 position is activated for deprotonation.
Stereoselectivity:
The carbon atom to which the decylthio group is attached (C2) is a stereocenter. Therefore, Butanedioic acid, (decylthio)- exists as a pair of enantiomers. Reactions that create a new stereocenter or modify the existing one can potentially proceed with stereoselectivity.
For example, the alkylation of the enolate at the alpha-carbon, as described in section 5.3, would generate a second stereocenter if the incoming alkyl group is not identical to the existing substituents. Without a chiral auxiliary or catalyst, this reaction would typically result in a mixture of diastereomers. However, the use of chiral bases or auxiliaries could, in principle, induce stereoselectivity, leading to the preferential formation of one diastereomer over the other.
The stereochemical outcome of reactions at the alpha-carbon is highly dependent on the geometry of the enolate formed (E vs. Z) and the direction of approach of the electrophile. The decylthio group, due to its size, could play a significant role in directing the stereochemical course of such reactions by favoring a particular enolate geometry or by sterically hindering one face of the enolate from attack.
Table 2: Potential Regioselective and Stereoselective Transformations
| Transformation | Description | Potential Outcome |
| Anhydride Opening | Nucleophilic attack on (decylthio)succinic anhydride. | Regioselective formation of mono-amides or mono-esters. |
| Asymmetric Alkylation | Alkylation of the alpha-carbon enolate using chiral auxiliaries or catalysts. | Diastereoselective or enantioselective synthesis of alpha-alkylated derivatives. |
| Enzymatic Reactions | Use of enzymes for transformations such as hydrolysis or reduction. | High regio- and stereoselectivity due to the chiral environment of the enzyme's active site. |
Further research into the specific reaction conditions and the use of modern synthetic methodologies would be necessary to fully elucidate and exploit the potential for regioselective and stereoselective transformations of Butanedioic acid, (decylthio)-.
Involvement in Biochemical Systems and Pathways Non Clinical Focus
Analogous Metabolism of Succinic Acid and its Functionalized Derivatives
(Decylthio)succinic acid, also known as 2-(decylthio)butanedioic acid, is structurally composed of a succinic acid backbone with a decylthio- group attached to one of the alpha-carbons. While direct metabolic studies on this specific compound are not extensively documented in publicly available research, its metabolism can be inferred by examining the well-established pathways of succinic acid and related thioether compounds.
Succinic acid is a central component of the citric acid cycle (tricarboxylic acid cycle or TCA cycle), a fundamental metabolic pathway for energy production in aerobic organisms. nih.govnih.gov In the TCA cycle, succinate (B1194679) is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), a reaction that is coupled to the electron transport chain. nih.govnih.gov Succinate can be formed from other intermediates in the cycle and also serves as a precursor for various biosynthetic pathways. nih.gov
The introduction of a decylthio- substituent significantly alters the physicochemical properties of the succinic acid molecule, rendering it more hydrophobic and amphiphilic. This structural change suggests that its metabolism would likely deviate from direct participation in the TCA cycle in the same manner as succinic acid. Instead, its metabolic fate is more likely to resemble that of other S-substituted and long-chain fatty acid-like molecules.
Studies on long-chain alkylthioacetic acids (3-thia fatty acids) indicate that these compounds, which also possess a sulfur atom in their carbon chain, undergo an initial ω-oxidation followed by β-oxidation from the carboxyl end, leading to the formation of shorter dicarboxylic acids that are then excreted. nih.gov The decyl group of (decylthio)succinic acid could potentially be a substrate for similar oxidative pathways.
Furthermore, thioesters are key intermediates in the metabolism of fatty acids, where coenzyme A (HSCoA) is used to activate carboxylate groups for acyl transfer reactions. libretexts.org While the decylthio- group in (decylthio)succinic acid forms a stable thioether bond, not a thioester, its sulfur atom could still influence interactions with enzymes involved in lipid metabolism.
Potential as a Substrate or Inhibitor in Enzymatic Reactions (In Vitro Studies)
The structural similarity of (decylthio)succinic acid to succinic acid suggests its potential to interact with enzymes that recognize succinate as a substrate or regulator.
Succinate Dehydrogenase (SDH): SDH, a key enzyme in the TCA cycle and electron transport chain, is a primary candidate for interaction. nih.govslideshare.net Malonate, a well-known competitive inhibitor of SDH, bears a strong structural resemblance to succinate. slideshare.net It is plausible that (decylthio)succinic acid could also act as an inhibitor of SDH. The bulky and hydrophobic decylthio- group might interfere with the binding of the molecule to the active site of SDH, potentially leading to competitive or non-competitive inhibition.
In a yeast model, the accumulation of succinate was shown to inhibit α-ketoglutarate-dependent enzymes. nih.gov This raises the possibility that (decylthio)succinic acid could exert similar inhibitory effects on this class of enzymes.
Other Enzymes: The long alkyl chain of the decylthio- group suggests potential interactions with enzymes involved in fatty acid metabolism. youtube.com Enzymes that process long-chain fatty acids or their derivatives could potentially recognize and bind to (decylthio)succinic acid, although whether it would act as a substrate for transport and metabolism or as an inhibitor would require experimental verification. For instance, enzymes like acyl-CoA synthetases, which activate fatty acids, might interact with the succinic acid moiety, while the decyl chain could fit into the fatty acid binding pocket. libretexts.org
Below is a table summarizing the potential enzymatic interactions of (decylthio)succinic acid based on its structural components.
| Enzyme Class | Potential Interaction with (Decylthio)succinic acid | Basis of Postulation |
| Succinate Dehydrogenase (SDH) | Potential Inhibitor | Structural analogy to succinate, the natural substrate. slideshare.net |
| α-Ketoglutarate-Dependent Dioxygenases | Potential Inhibitor | Analogy to succinate, which can inhibit these enzymes upon accumulation. nih.gov |
| Acyl-CoA Synthetases | Potential Substrate or Inhibitor | Presence of a long alkyl (decyl) chain similar to fatty acids. libretexts.org |
| Carnitine Palmitoyltransferase (CPT) System | Potential Interaction | The long alkyl chain may allow interaction with fatty acid transport systems. youtube.com |
Interaction with Lipid Bilayers and Membrane Mimics (In Vitro Physical Studies)
The amphiphilic nature of (decylthio)succinic acid, with its hydrophilic dicarboxylic acid head and a long hydrophobic decyl tail, strongly suggests it would interact with lipid bilayers. Such interactions are crucial for understanding its potential distribution and effects within a cellular context.
Amphiphilic molecules can insert themselves into lipid membranes, potentially altering the physical properties of the bilayer, such as fluidity, packing, and permeability. nih.gov The decyl chain of (decylthio)succinic acid would likely intercalate into the hydrophobic core of the lipid bilayer, while the polar succinic acid headgroup would remain at the aqueous interface. nih.gov
Studies on other amphiphilic drug molecules have shown that their interaction with model membranes can be influenced by the lipid composition and the phase of the lipid bilayer (e.g., gel or fluid). nih.govresearchgate.net It is conceivable that (decylthio)succinic acid could preferentially partition into specific membrane domains or alter the phase transition temperature of the lipids.
The interaction of (decylthio)succinic acid with lipid bilayers could also facilitate its transport across membranes. While it may not rely on specific protein transporters, its ability to embed within the membrane could allow for passive diffusion or flip-flop movement between the leaflets of the bilayer.
Role as a Metabolic Probe or Tracers in Controlled Biological Systems (Non-Human, Non-Clinical)
The unique structure of (decylthio)succinic acid makes it a candidate for use as a metabolic probe or tracer in controlled, non-human biological systems. By labeling the molecule with isotopes (e.g., ¹³C, ¹⁴C, or ³⁵S), researchers could potentially track its uptake, distribution, and metabolic fate.
For example, a radiolabeled version of (decylthio)succinic acid could be introduced to a cell culture or a model organism to investigate:
Membrane Trafficking: To visualize its accumulation in specific cellular membranes or organelles.
Metabolic Pathways: To identify any metabolic products, which would provide direct evidence of the enzymes and pathways that act upon it. For instance, tracking a ¹⁴C label could reveal if the decyl chain is shortened via oxidation. nih.gov
Enzyme Inhibition: A labeled version could be used in binding assays to confirm its interaction with target enzymes like SDH.
The use of such a tracer would be invaluable in moving from theoretical postulations to concrete experimental evidence regarding the biochemical behavior of this functionalized dicarboxylic acid.
Environmental Fate, Transport, and Degradation Mechanisms of Butanedioic Acid, Decylthio
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. Key pathways include hydrolysis, photolysis, and oxidation.
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The structure of Butanedioic acid, (decylthio)- contains a thioether linkage (-S-) and two carboxylic acid functional groups. The thioether bond is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9) and temperatures. The carboxylic acid groups will exist in their ionized (carboxylate) or non-ionized forms depending on the pH of the surrounding water, but the core carbon-sulfur bond is not expected to cleave via hydrolysis at a significant rate.
Table 1: Predicted Hydrolytic Stability of Butanedioic acid, (decylthio)-
| pH Range | Temperature Range | Predicted Rate of Hydrolysis |
|---|
Oxidation Processes
Oxidation in the environment is primarily driven by reactive oxygen species, such as hydroxyl radicals (•OH), in the atmosphere and in water. The thioether moiety of Butanedioic acid, (decylthio)- is susceptible to oxidation. This process could lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidized products would have different environmental properties, such as increased water solubility and potentially different toxicities and degradation rates. The rate of oxidation would be dependent on the concentration of oxidants in the specific environmental compartment.
Biotic Degradation Processes
Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms.
Microbial Degradation in Soil and Water Systems
Table 2: Predicted Microbial Degradation Products of Butanedioic acid, (decylthio)-
| Initial Compound | Potential Intermediate Products | Final Mineralization Products |
|---|
Enzyme-Mediated Biotransformations (In Vitro, Non-Organismal)
Specific enzymes are responsible for the biotransformation of chemical compounds. In the case of Butanedioic acid, (decylthio)-, enzymes such as monooxygenases could catalyze the oxidation of the sulfur atom to form the sulfoxide and sulfone. Other enzymes, such as those involved in the metabolism of fatty acids, could potentially act on the decyl chain. In vitro studies using isolated enzymes could elucidate the specific metabolic pathways and the kinetics of these transformations. However, no such studies have been reported for this specific compound.
Table 3: Relevant Compound Names
| Compound Name |
|---|
| Butanedioic acid, (decylthio)- |
| Butanedioic acid |
| Succinic acid |
| (Decylsulfinyl)butanedioic acid |
Environmental Partitioning and Mobility Studies
The environmental distribution of Butanedioic acid, (decylthio)- will be governed by its partitioning between soil/sediment, water, and air. Key parameters influencing this are the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the octanol-water partitioning coefficient (Kow).
The presence of two carboxylic acid groups suggests that the compound will be significantly ionized at typical environmental pH levels, increasing its water solubility and potentially reducing its tendency to sorb to organic matter in soil and sediment. However, the long decyl chain is hydrophobic and will favor partitioning into the organic phases of soil and sediment. The thioether group adds a degree of polarity but is less influential than the carboxylic acids.
For ionizable organic chemicals, the estimation of Koc can be complex and is often more accurate when using polyparameter linear free energy relationships (pp-LFERs) rather than simple correlations with Kow nih.gov. Such models consider various types of interactions, including hydrogen bonding.
Table 1: Estimated Environmental Partitioning of Butanedioic Acid, (decylthio)-
| Environmental Compartment | Predicted Partitioning Behavior | Rationale |
| Soil/Sediment | Moderate sorption to organic matter. | The hydrophobic decyl chain promotes sorption, while the ionized dicarboxylic acid groups increase water solubility and reduce sorption. |
| Water | Moderate to high solubility, particularly at neutral to alkaline pH. | The dicarboxylic acid moiety enhances water solubility. |
| Air | Low potential for volatilization. | The ionic nature and low vapor pressure of the compound limit its entry into the atmosphere. |
| Biota | Potential for bioaccumulation in organisms. | The lipophilic decyl chain suggests a possibility of partitioning into fatty tissues. |
Persistence and Transformation Products Analysis
The persistence of Butanedioic acid, (decylthio)- in the environment will depend on its susceptibility to biotic and abiotic degradation processes.
Biodegradation:
Abiotic Degradation:
Abiotic degradation pathways for Butanedioic acid, (decylthio)- may include oxidation. Thioethers can be oxidized to form sulfoxides and subsequently sulfones masterorganicchemistry.com. This can occur through reactions with hydroxyl radicals in the atmosphere or in sunlit surface waters acs.org. Spontaneous oxidation of thioethers at the air-water interface has also been reported researchgate.netacs.org. Hydrolysis of the thioether bond is generally slow under typical environmental conditions harvard.edu. Photochemical degradation may occur if the compound absorbs light in the environmentally relevant UV spectrum, but significant absorption is not expected based on its structure.
Transformation Products:
Based on the expected degradation pathways, several transformation products of Butanedioic acid, (decylthio)- can be predicted.
Oxidation of the thioether: This would lead to the formation of Butanedioic acid, (decylsulfinyl)- and subsequently Butanedioic acid, (decylsulfonyl)-.
β-oxidation of the dicarboxylic acid: If biodegradation proceeds via β-oxidation, the decyl chain would be progressively shortened, leading to a series of shorter-chain dicarboxylic acids with the thioether linkage intact.
Cleavage of the C-S bond: While generally stable, the thioether bond could potentially be cleaved through microbial action, leading to the formation of decanethiol and succinic acid.
Table 2: Potential Transformation Products of Butanedioic Acid, (decylthio)-
| Transformation Pathway | Potential Transformation Products | Environmental Significance |
| Thioether Oxidation | Butanedioic acid, (decylsulfinyl)-; Butanedioic acid, (decylsulfonyl)- | These products are more polar and likely more water-soluble than the parent compound. Their toxicity and further degradability are unknown. |
| β-Oxidation | Shorter-chain (decylthio)- dicarboxylic acids | These intermediates would be progressively degraded. Their environmental impact would depend on their persistence and toxicity. |
| C-S Bond Cleavage | Decanethiol; Succinic acid | Succinic acid is a readily biodegradable natural product. Decanethiol is a volatile and malodorous compound with its own environmental fate profile. |
Advanced Analytical Chemistry Methodologies for Butanedioic Acid, Decylthio
Chromatographic Separations
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For Butanedioic acid, (decylthio)-, various chromatographic techniques can be employed, each with its own set of advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds like dicarboxylic acids. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. For Butanedioic acid, (decylthio)-, which possesses polar carboxylic acid groups and a nonpolar decyl chain, reversed-phase HPLC is a suitable approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier to control the ionization of the carboxyl groups.
Different detection modes can be coupled with HPLC for the analysis of this compound:
UV-Vis Detection: Although dicarboxylic acids themselves lack a strong chromophore for UV detection at higher wavelengths, they can be detected at low wavelengths (around 210 nm) sielc.comshimadzu.com.
Refractive Index (RI) Detection: This universal detector can be used but generally suffers from lower sensitivity compared to other detectors researchgate.net.
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI detection and is suitable for non-volatile analytes.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest sensitivity and selectivity (see section 8.3).
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase interacts with the decyl chain, while the polar mobile phase elutes the compound. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | The organic/aqueous mixture allows for the elution of the moderately polar compound. Formic acid suppresses the ionization of the carboxyl groups for better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | Low wavelength UV for the carboxyl group or MS for high sensitivity and structural information. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to their low volatility and high polarity, dicarboxylic acids like Butanedioic acid, (decylthio)- are not suitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxyl groups into more volatile and less polar esters or silyl esters gcms.czsemanticscholar.orglongdom.org.
Common derivatization reagents include:
Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the carboxylic acids into their trimethylsilyl (TMS) esters researchgate.netgcms.czlongdom.org.
Alkylating agents: Such as diazomethane or alcohols in the presence of an acid catalyst (e.g., BF3 in methanol) to form methyl esters.
Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary GC column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Parameter | Condition | Rationale |
| Derivatization Reagent | BSTFA with 1% TMCS | Converts the non-volatile dicarboxylic acid into a volatile trimethylsilyl ester for GC analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A common, low-polarity column suitable for a wide range of derivatized organic acids. |
| Carrier Gas | Helium at 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min | A temperature gradient to separate compounds with different boiling points. |
| Detector | Mass Spectrometry (MS) | Provides both quantification and structural identification of the analyte. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a "green" chromatography technique due to the reduced use of organic solvents chromatographyonline.com. It bridges the gap between gas and liquid chromatography and is particularly well-suited for the analysis of both chiral and achiral compounds. For polar compounds like carboxylic acids, a polar organic modifier (e.g., methanol) is typically added to the CO2 mobile phase to increase its solvating power chromatographyonline.com. SFC can offer faster separations and different selectivity compared to HPLC. Achiral SFC separations often employ stationary phases similar to those used in normal-phase HPLC, such as silica, diol, or amino-bonded phases chromatographyonline.com.
| Parameter | Condition | Rationale |
| Column | Diol or 2-Ethylpyridine phase (e.g., 150 mm x 4.6 mm, 5 µm) | These stationary phases offer good selectivity for polar analytes like carboxylic acids in SFC. |
| Mobile Phase | Supercritical CO2 with a Methanol gradient (e.g., 5% to 40%) | The methanol modifier is necessary to elute the polar dicarboxylic acid from the column. |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |
| Temperature | 40 °C | Influences the density and solvating power of the supercritical fluid. |
| Detection | UV-Vis or Mass Spectrometry (MS) | Similar to HPLC, these detectors are compatible with SFC. |
Electrochemical Analysis Techniques
Electrochemical analysis techniques measure the change in an electrical parameter (such as current or potential) resulting from a chemical reaction. For a compound to be analyzed electrochemically, it must be electroactive, meaning it can be oxidized or reduced at an electrode surface. Sulfur-containing compounds, particularly those with thiol (-SH) groups, are often electroactive mdpi.comnih.gov. While Butanedioic acid, (decylthio)- contains a thioether (-S-) linkage rather than a thiol, this sulfur atom can still be susceptible to oxidation at a sufficiently high potential.
Electrochemical detectors can be coupled with HPLC to provide sensitive and selective detection of electroactive analytes. A common electrochemical technique is amperometry, where a constant potential is applied to the working electrode, and the resulting current from the oxidation or reduction of the analyte is measured. The applicability of this technique to Butanedio ic acid, (decylthio)- would require experimental verification to determine its oxidation potential and whether a sensitive and selective signal can be obtained in the presence of potential interferences.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry researchgate.netlongdom.org. For Butanedioic acid, (decylthio)-, electrospray ionization (ESI) is a suitable ionization technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, providing molecular weight information pragolab.cz. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is particularly valuable for quantifying low levels of the compound in complex biological or environmental matrices nih.govresearchgate.netnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned in section 8.1.2, GC-MS is a highly effective method for the analysis of Butanedioic acid, (decylthio)- following a derivatization step researchgate.netsemanticscholar.orglongdom.org. The mass spectrometer provides detailed structural information from the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification. The mass spectrum of the trimethylsilyl derivative of succinic acid, for example, shows characteristic ions at m/z 247 ([M-15]⁺) and 147 researchgate.net. A similar fragmentation pattern would be expected for the derivatized target compound, with shifts in mass corresponding to the decylthio group.
Sample Preparation Strategies (e.g., Acid Digestion for Elemental Analysis of Matrices containing the compound)
Sample preparation is a critical step that precedes the instrumental analysis. The goal is to isolate the analyte of interest from the sample matrix and to prepare it in a form suitable for the chosen analytical technique.
For the analysis of the intact Butanedioic acid, (decylthio)- molecule, sample preparation might involve liquid-liquid extraction, solid-phase extraction (SPE), or simple dilution depending on the complexity of the matrix.
However, for the determination of the total sulfur content in a matrix containing the compound, a more aggressive sample preparation method like acid digestion is required. This process is not for the analysis of the intact molecule but for elemental analysis. Acid digestion involves heating the sample in the presence of strong acids and oxidizing agents to decompose the organic matrix and convert all forms of sulfur into sulfate (SO₄²⁻) scielo.brresearchgate.net.
Commonly used digestion procedures include:
Wet-ash oxidation: Heating the sample with a mixture of nitric acid (HNO₃) and perchloric acid (HClO₄) scielo.brresearchgate.netepa.gov. This is a powerful oxidation method but requires careful handling due to the explosive nature of perchloric acid.
Microwave-assisted digestion: Using strong acids in a closed vessel under high pressure and temperature in a microwave oven researchgate.net. This method is generally faster and more efficient than open-vessel digestion.
After digestion, the resulting solution, containing the sulfur as sulfate, can be analyzed by techniques such as ion chromatography or inductively coupled plasma-atomic emission spectrometry (ICP-AES) to determine the total sulfur concentration scielo.brresearchgate.net.
| Parameter | Reagents/Conditions | Rationale |
| Digestion Method | Microwave-Assisted Wet Digestion | Provides a rapid and complete decomposition of the organic matrix in a closed system to prevent loss of volatile elements. |
| Acids | Concentrated Nitric Acid (HNO₃) and Hydrogen Peroxide (H₂O₂) | A strong oxidizing mixture to break down the organic molecule and convert the thioether sulfur to sulfate. |
| Temperature Program | Ramped heating to ~200 °C | Controlled heating ensures a safe and complete digestion process. |
| Final Analysis | Ion Chromatography or ICP-AES | These techniques are used to quantify the resulting sulfate in the digestate, which corresponds to the total sulfur content of the original sample. |
Applications in Materials Science and Industrial Processes Non Biological/non Human
Polymer Chemistry
The utility of dicarboxylic acids as monomers is a fundamental concept in polymer chemistry, leading to the formation of polyesters and polyamides. nih.govfraunhofer.de
Despite the established use of dicarboxylic acids in polymerization, a diligent search of the scientific literature yielded no specific studies or patents describing the use of Butanedioic acid, (decylthio)- as a monomer in the synthesis of polyesters or polyurethanes. Research on polyesters frequently focuses on derivatives of succinic acid, but the (decylthio)- variant is not mentioned in the context of polymerization. mdpi.comresearchgate.netresearchgate.netmocedes.org Similarly, literature on polyurethane synthesis does not identify Butanedioic acid, (decylthio)- as a precursor or reactant. nih.govmdpi.comresearchgate.net
The incorporation of specific functional groups into polymer chains can modify their properties. However, no research could be found that investigates the use of Butanedioic acid, (decylthio)- as an additive or co-monomer to modify the properties of existing polymers. While succinic acid derivatives are used as plasticizers, there is no specific mention of the (decylthio)- derivative for this purpose. mdpi.com
Surfactant and Emulsifier Applications
The amphiphilic nature of certain molecules, possessing both hydrophilic and hydrophobic moieties, allows them to function as surfactants and emulsifiers.
A comprehensive search of chemical and materials science literature revealed no documented synthesis of novel surfactants or surface-active agents derived from Butanedioic acid, (decylthio)-. While succinic acid and its other derivatives are used in surfactant synthesis, the (decylthio)- compound is not specifically mentioned in this context. neutronco.com
Consistent with the lack of information on its synthesis as a surfactant, no studies on the interfacial properties or micellization behavior of Butanedioic acid, (decylthio)- were found. Investigations into micelle formation and thermodynamics are available for other types of surfactants, but not for this specific compound. researchgate.netresearchgate.net
Chemical Intermediates in Industrial Synthesis (Non-Polymer)
Succinic acid is recognized as a key platform chemical for the production of a wide range of industrial chemicals. researchgate.netnih.govnih.govmdpi.com However, the role of Butanedioic acid, (decylthio)- as a chemical intermediate in non-polymer industrial synthesis is not documented in publicly available literature. There is no evidence of its use as a precursor for the large-scale production of other industrial chemicals.
Based on an extensive review of the available scientific literature, there is currently no published research detailing the applications of Butanedioic acid, (decylthio)- in the specified areas of materials science and industrial processes. Its potential use as a monomer, a polymer modifier, a surfactant, or an industrial chemical intermediate has not been explored in the accessible scientific domain.
Role in Functional Coatings and Lubricants
The primary industrial applications for butanedioic acid, (decylthio)- and its analogs are centered on their ability to act as corrosion inhibitors and lubricity enhancers. These functions are critical in the formulation of protective coatings and high-performance lubricants for a variety of non-biological and non-human applications.
As a lubricant additive, butanedioic acid, (decylthio)- is anticipated to improve the tribological properties of base oils. Succinic acid derivatives, in general, are utilized to enhance lubricity, reduce friction between moving parts, and prevent wear. The mechanism often involves the formation of a durable boundary film on interacting surfaces, which minimizes direct metal-to-metal contact.
While specific experimental data for butanedioic acid, (decylthio)- is scarce, research on structurally similar succinic acid alkyl esters provides valuable comparative insights into their lubricating properties. The following table summarizes the tribological performance of various succinic acid alkyl ester derivatives when added to a base oil, as determined by wear scar diameter (WSD) measurements from a four-ball wear test. A smaller WSD indicates better anti-wear performance.
Table 1: Tribological Performance of Succinic Acid Alkyl Ester Derivatives
| Compound | Alkyl Chain Length | 4-Ball Wear Scar Diameter (mm) |
|---|---|---|
| Succinic Acid Methyl Ester | C1 | 0.55 |
| Succinic Acid Ethyl Ester | C2 | 0.53 |
| Succinic Acid Propyl Ester | C3 | 0.51 |
| Succinic Acid Butyl Ester | C4 | 0.49 |
| Succinic Acid Hexyl Ester | C6 | 0.45 |
| Succinic Acid Octyl Ester | C8 | 0.42 |
| Succinic Acid Decyl Ester | C10 | 0.40 |
| Succinic Acid Dodecyl Ester | C12 | 0.39 |
The data in Table 1 indicates a clear trend where an increase in the alkyl chain length of the succinic acid ester derivative leads to a reduction in the wear scar diameter, signifying improved anti-wear properties. This suggests that the long decyl chain in butanedioic acid, (decylthio)- would likely contribute positively to its performance as a lubricant additive.
Further research is necessary to quantify the specific performance characteristics of butanedioic acid, (decylthio)- in both functional coatings and lubricants. Experimental studies employing techniques such as electrochemical impedance spectroscopy for corrosion inhibition assessment and standardized tribological tests for lubricant performance would provide the detailed data required for its broader industrial application.
Future Research Directions and Unexplored Avenues for Butanedioic Acid, Decylthio
Development of Novel Synthetic Routes with Enhanced Efficiency
Future research will likely focus on developing more efficient and sustainable methods for the synthesis of "Butanedioic acid, (decylthio)-". A promising approach involves the Michael addition of decanethiol to maleic acid or its derivatives. This method is a well-established strategy for forming carbon-sulfur bonds and could be optimized for high yield and selectivity under mild, environmentally friendly conditions. Research into microwave-assisted synthesis could also significantly reduce reaction times and energy consumption.
Another avenue for exploration is the development of one-pot syntheses that combine esterification and subsequent alkylation of a mercaptocarboxylic acid precursor. This would streamline the production process, reduce waste, and potentially lower costs. Furthermore, the use of biocatalysis, employing enzymes to catalyze the key bond-forming reactions, could offer a highly selective and green alternative to traditional chemical synthesis.
| Potential Synthetic Route | Key Reactants | Potential Advantages |
| Michael Addition | Decanethiol, Maleic Anhydride (B1165640)/Acid | High efficiency, potential for mild conditions |
| One-Pot Esterification/Alkylation | Mercaptosuccinic acid, Decyl halide | Streamlined process, reduced waste |
| Biocatalysis | Suitable enzyme, precursors | High selectivity, environmentally friendly |
Exploration of Advanced Catalytic Transformations
The functional groups present in "Butanedioic acid, (decylthio)-"—a thioether linkage and two carboxylic acid moieties—offer multiple sites for advanced catalytic transformations. Future research could investigate the selective catalytic hydrogenation of the thioether to potentially modify the compound's properties or to cleave the decyl group under specific conditions. Ruthenium-based catalysts have shown promise in the hydrogenation of thioesters and could be adapted for this purpose nih.gov.
Another area of interest is the decarbonylative cross-coupling of the carboxylic acid groups. Palladium-catalyzed reactions that activate carboxylic acids for C-S bond formation could be explored to synthesize novel derivatives rsc.org. Such transformations would enable the conversion of the dicarboxylic acid into other functional groups, expanding the range of accessible analogues and materials. The development of catalysts that can selectively act on one of the two carboxylic acid groups would be a particularly valuable area of investigation.
Integration of Machine Learning in Predictive Chemistry for Analogues
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new molecules with desired characteristics research.googlemit.edu. Future research on "Butanedioic acid, (decylthio)-" could leverage these computational tools to design and screen a virtual library of analogues.
By training ML models on datasets of related sulfur-containing dicarboxylic acids, it would be possible to predict various properties of novel analogues, such as their solubility, thermal stability, and potential for self-assembly. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the biological activity or toxicity of these compounds, guiding the synthesis of analogues with optimized profiles for specific applications nih.govnih.gov. This in silico approach can significantly accelerate the discovery of new functional molecules based on the "Butanedioic acid, (decylthio)-" scaffold, while reducing the need for extensive experimental synthesis and testing nih.govaalto.fiarxiv.org.
Investigation of Self-Assembly and Supramolecular Chemistry
"Butanedioic acid, (decylthio)-" possesses both a long hydrophobic decyl chain and hydrophilic dicarboxylic acid head groups, making it an amphiphilic molecule with the potential for self-assembly into various supramolecular structures. Future research should explore the self-organization of this compound in different solvents and at interfaces. The interplay between the hydrophobic interactions of the alkyl chains and the hydrogen bonding capabilities of the carboxylic acid groups could lead to the formation of micelles, vesicles, or monolayers nih.govnih.govnih.gov.
Studies on the self-assembly of long-chain dialkylthioethers have shown that the sulfur atom can influence the molecular packing and interactions at interfaces nih.gov. Investigating how the thioether linkage in "Butanedioic acid, (decylthio)-" affects its self-assembly behavior compared to simple dicarboxylic acids would be a key research direction. Understanding and controlling these supramolecular assemblies could lead to applications in drug delivery, surface modification, and the creation of novel nanomaterials semanticscholar.orgresearchgate.netuh.edursc.orgresearchgate.net.
Expanding Applications in Emerging Technologies (e.g., Nano-materials, Green Solvents)
The unique combination of a long alkyl chain, a sulfur atom, and dicarboxylic acid functionalities in "Butanedioic acid, (decylthio)-" suggests its potential utility in several emerging technologies.
Nano-materials: The thiol-like character of the thioether and the carboxylic acid groups make this compound a candidate for the functionalization of nanoparticles. Thiol and carboxylic acid-based molecules are known to form self-assembled monolayers on the surface of gold and other nanoparticles, imparting stability and functionality nih.govnih.govnih.govmdpi.commdpi.com. Future research could explore the use of "Butanedioic acid, (decylthio)-" as a capping agent for the synthesis of functionalized nanoparticles with applications in catalysis, sensing, and biomedicine researchgate.netmdpi.com.
Green Solvents: There is a growing demand for environmentally friendly solvents to replace traditional volatile organic compounds sigmaaldrich.comresearchgate.netresearchgate.netusc.edu. Carboxylic acid-based deep eutectic solvents are being explored as green alternatives researchgate.net. The properties of "Butanedioic acid, (decylthio)-", such as its potential for low volatility and its multiple functional groups capable of engaging in intermolecular interactions, make it a candidate for investigation as a green solvent or as a component in solvent systems nih.govmdpi.com. Its amphiphilic nature could also be exploited for applications in biphasic catalysis or as a surfactant.
Q & A
Q. How can advanced spectroscopic techniques (e.g., XPS, TOF-SIMS) elucidate surface interactions of Butanedioic acid, (decylthio)- in polymer composites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
